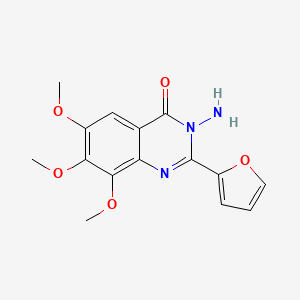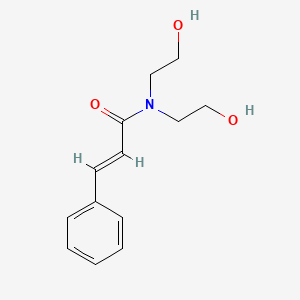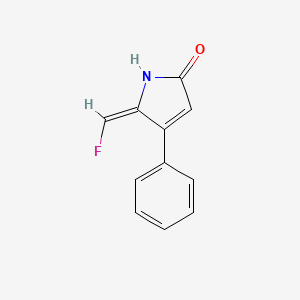
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid is a complex organic compound that features a borinic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid typically involves multiple steps, including the formation of the borinic acid moiety and the attachment of the pyrrolidinyl and pyrimidinyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control of reaction parameters and can produce the compound in larger quantities. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the borinic acid group.
Reduction: Reduction reactions can modify the functional groups attached to the borinic acid moiety.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boronic acids or borates, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for creating complex molecules.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a ligand in binding studies. Its ability to interact with biological molecules makes it useful for investigating biochemical pathways and processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique properties may allow it to target specific molecular pathways involved in disease, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid involves its interaction with specific molecular targets. The borinic acid group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Triethylammonium 2-(3-Hydroxy-2-oxoindolin-3-yl)-5,5-dimethyl-3-oxocyclohex-1-en-1-olate
- (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-oxo-1,3-dihydroindol-5-yl)borinic acid
- (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-(2-oxopiperidin-1-yl)borinic acid
Uniqueness
What sets (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid apart from similar compounds is its specific combination of functional groups. The presence of both the pyrrolidinyl and pyrimidinyl groups, along with the borinic acid moiety, gives it unique reactivity and binding properties. This makes it particularly valuable for applications that require precise molecular interactions.
Propiedades
Fórmula molecular |
C14H24BN3O3 |
|---|---|
Peso molecular |
293.17 g/mol |
Nombre IUPAC |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid |
InChI |
InChI=1S/C14H24BN3O3/c1-13(2,19)14(3,4)21-15(20)11-9-16-12(17-10-11)18-7-5-6-8-18/h9-10,19-20H,5-8H2,1-4H3 |
Clave InChI |
ATFDHFPJPHAIDQ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1)N2CCCC2)(O)OC(C)(C)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


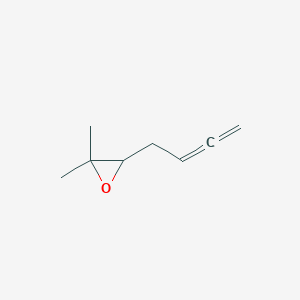
![5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine](/img/structure/B13835120.png)
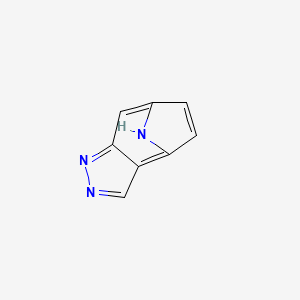
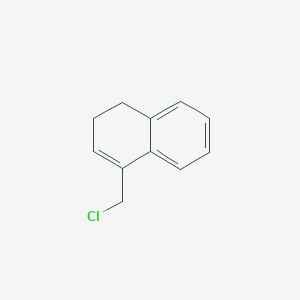
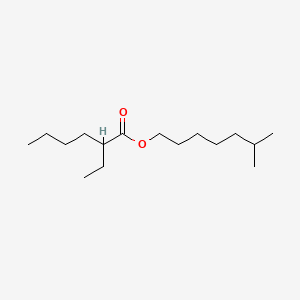
![N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline](/img/structure/B13835161.png)
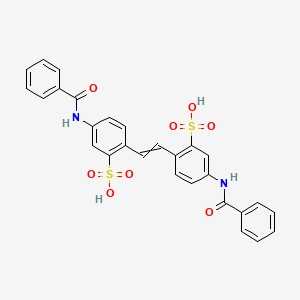


![N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide](/img/structure/B13835179.png)
![2-[Cyclopentyl(ethyl)amino]acetonitrile](/img/structure/B13835180.png)
